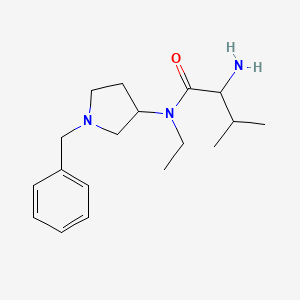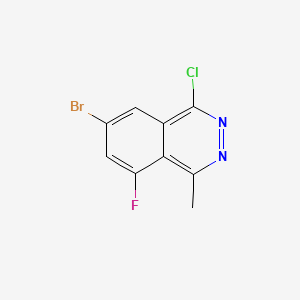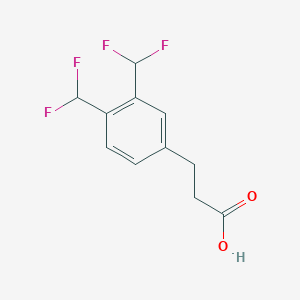![molecular formula C16H20N2S2Sn2 B14784302 5,5'-Bis(trimethylstannyl)[2,2'-bithiophene]-3,3'-dicarbonitrile](/img/structure/B14784302.png)
5,5'-Bis(trimethylstannyl)[2,2'-bithiophene]-3,3'-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Bis(trimethylstannyl)[2,2’-bithiophene]-3,3’-dicarbonitrile: is an organotin compound that features a bithiophene core with trimethylstannyl and dicarbonitrile substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Bis(trimethylstannyl)[2,2’-bithiophene]-3,3’-dicarbonitrile typically involves the stannylation of 2,2’-bithiophene. The process begins with the lithiation of 2,2’-bithiophene using n-butyllithium, followed by the reaction with trimethyltin chloride to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reagent concentrations to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The trimethylstannyl groups in 5,5’-Bis(trimethylstannyl)[2,2’-bithiophene]-3,3’-dicarbonitrile can undergo substitution reactions, particularly in the presence of palladium catalysts, to form various derivatives.
Coupling Reactions: This compound is often used in Stille coupling reactions to form conjugated polymers and other complex structures.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in coupling reactions.
Solvents: Toluene and THF are frequently used solvents.
Reagents: Trimethyltin chloride, n-butyllithium.
Major Products:
Conjugated Polymers: Used in organic electronics.
Functionalized Bithiophenes: Serve as building blocks for more complex molecules.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Electronics: Used in the synthesis of semiconducting polymers for OFETs, OLEDs, and OPVs.
Polymer Chemistry: Acts as a monomer in the synthesis of low band-gap polymers.
Biology and Medicine:
Biological Probes: Potential use in the development of probes for biological imaging and diagnostics.
Industry:
Electronic Devices: Integral in the development of flexible and lightweight electronic devices.
Wirkmechanismus
The mechanism by which 5,5’-Bis(trimethylstannyl)[2,2’-bithiophene]-3,3’-dicarbonitrile exerts its effects is primarily through its ability to participate in π-conjugation. This allows for efficient charge transport in semiconducting polymers, making it valuable in electronic applications . The molecular targets include the π-conjugated systems in organic semiconductors, and the pathways involve electron and hole transport mechanisms.
Vergleich Mit ähnlichen Verbindungen
- 2,5-Bis(trimethylstannyl)thiophene
- 2,5-Bis(trimethylstannyl)-thieno[3,2-b]thiophene
- 3,3′-Dibromo-2,2′-bithiophene
- 2,2′-Bithiophene
- Dithieno[3,2-b:2′,3′-d]thiophene
Uniqueness: 5,5’-Bis(trimethylstannyl)[2,2’-bithiophene]-3,3’-dicarbonitrile is unique due to the presence of both trimethylstannyl and dicarbonitrile groups, which enhance its electronic properties and make it particularly suitable for use in high-performance organic electronic devices .
Eigenschaften
Molekularformel |
C16H20N2S2Sn2 |
|---|---|
Molekulargewicht |
541.9 g/mol |
IUPAC-Name |
2-(3-cyano-5-trimethylstannylthiophen-2-yl)-5-trimethylstannylthiophene-3-carbonitrile |
InChI |
InChI=1S/C10H2N2S2.6CH3.2Sn/c11-5-7-1-3-13-9(7)10-8(6-12)2-4-14-10;;;;;;;;/h1-2H;6*1H3;; |
InChI-Schlüssel |
FEEONDYHQRQKFN-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)C1=CC(=C(S1)C2=C(C=C(S2)[Sn](C)(C)C)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(trideuteriomethyl)carbamate](/img/structure/B14784219.png)
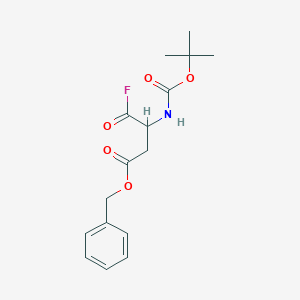

![Methyl 5-fluoro-3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B14784230.png)
![4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B14784236.png)

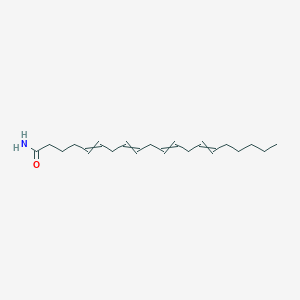
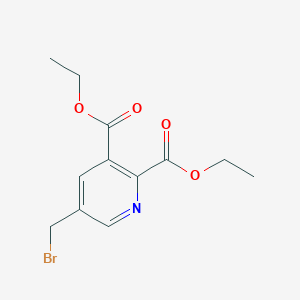
![2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14784271.png)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-2-azido-4-methyl-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B14784275.png)
